N-(3-ethoxypropyl)-2-fluorobenzamide
Overview
Description
N-(3-ethoxypropyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an ethoxypropyl group attached to the nitrogen atom of the amide group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium amide (NaNH₂) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-ethoxypropanoic acid or 3-ethoxypropionaldehyde.
Reduction: Formation of N-(3-ethoxypropyl)-2-fluoroaniline.
Substitution: Formation of N-(3-ethoxypropyl)-2-aminobenzamide or N-(3-ethoxypropyl)-2-thiobenzamide.
Scientific Research Applications
N-(3-ethoxypropyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The fluorine atom on the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors. The ethoxypropyl group can influence the compound’s solubility and membrane permeability, facilitating its transport within biological systems. The amide bond can participate in hydrogen bonding interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
N-(3-ethoxypropyl)-2-fluorobenzamide can be compared with other benzamide derivatives such as:
N-(3-ethoxypropyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N-(3-ethoxypropyl)-2-methylbenzamide: Contains a methyl group instead of fluorine, influencing its hydrophobicity and interaction with biological targets.
N-(3-ethoxypropyl)-2-nitrobenzamide: Contains a nitro group, which can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIRBJJCKVUOBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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